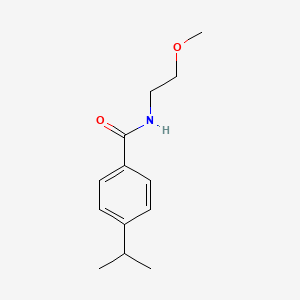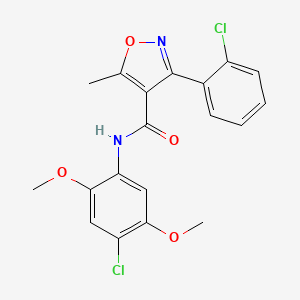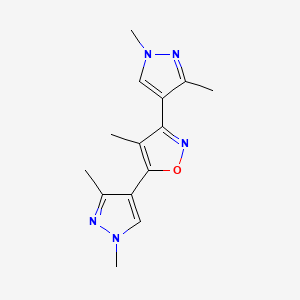
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxypropyl)thiourea
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxypropyl)thiourea, also known as LSN2478186, is a small molecule drug candidate that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of thiourea derivatives and has been found to exhibit promising pharmacological properties, making it a potential candidate for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxypropyl)thiourea is not fully understood, but it is believed to act by inhibiting the activity of the enzyme thioredoxin reductase (TrxR). TrxR is a key enzyme involved in the regulation of cellular redox balance and is overexpressed in many cancer cells. Inhibition of TrxR by N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxypropyl)thiourea leads to the accumulation of reactive oxygen species (ROS) and subsequent cell death in cancer cells.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxypropyl)thiourea has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It also inhibits the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxypropyl)thiourea has been found to reduce the production of pro-inflammatory cytokines and oxidative stress in cells, indicating its potential anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxypropyl)thiourea has several advantages for lab experiments. It is a small molecule drug candidate that can easily penetrate cells and tissues, making it suitable for in vitro and in vivo studies. It has a simple synthesis method and can be easily synthesized in large quantities. However, one of the limitations of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxypropyl)thiourea is its low solubility in water, which can affect its bioavailability and pharmacokinetics in vivo.
Future Directions
There are several future directions for the research and development of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxypropyl)thiourea. One potential direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and cardiovascular diseases. Another direction is to optimize its pharmacokinetics and bioavailability to improve its efficacy in vivo. Additionally, further studies are needed to fully understand its mechanism of action and identify potential drug targets.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxypropyl)thiourea has been extensively studied for its therapeutic potential in various diseases. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxypropyl)thiourea has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(3-methoxypropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-17-9-3-8-15-14(18)16-13-7-6-11-4-2-5-12(11)10-13/h6-7,10H,2-5,8-9H2,1H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEGKIZOBZGOIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)NC1=CC2=C(CCC2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(3-methoxypropyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4843196.png)
![2-[4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4843210.png)
![N-(4-methoxyphenyl)-2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4843218.png)



![6-amino-4-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4843243.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(2-nitrophenoxy)acetamide](/img/structure/B4843252.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-isopropylthiourea](/img/structure/B4843267.png)
![N-(3-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4843268.png)
![3-[(3-nitrobenzyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B4843272.png)
![methyl 3-[(4-methylbenzyl)thio]propanoate](/img/structure/B4843278.png)

![4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)morpholine](/img/structure/B4843281.png)